2-Hydroxy-5-(pyridin-3-yl)benzaldehyde

Description

Molecular Architecture and Structural Features of the Chemical Compound

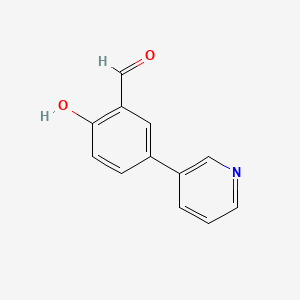

2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is a bifunctional organic compound characterized by a benzaldehyde (B42025) core. The molecule's foundational structure consists of a benzene (B151609) ring substituted with a formyl group (-CHO) and a hydroxyl group (-OH) at positions 1 and 2, respectively. This arrangement is the hallmark of salicylaldehyde (B1680747). What distinguishes this particular derivative is the presence of a pyridin-3-yl group attached to the 5th position of the salicylaldehyde framework.

The key structural features include:

A Planar Aromatic System: The benzene and pyridine (B92270) rings contribute to a largely planar molecular geometry, which can facilitate π-π stacking interactions in the solid state.

Intramolecular Hydrogen Bonding: A significant feature of the salicylaldehyde moiety is the potential for a strong intramolecular hydrogen bond between the hydroxyl proton and the oxygen atom of the formyl group. This interaction influences the compound's chemical reactivity and physical properties.

Coordinating Sites: The molecule possesses multiple potential coordination sites for metal ions: the phenolic oxygen, the aldehydic oxygen, and the nitrogen atom of the pyridine ring. This makes it a versatile ligand in coordination chemistry.

Basic physicochemical properties of the compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₉NO₂ |

| CAS Number | 85633-41-6 |

| Molecular Weight | 199.21 g/mol |

While detailed crystallographic data for this compound is not widely available in published literature, studies on closely related pyridinyl-substituted salicylaldehyde derivatives provide insights into its likely solid-state behavior, including the formation of extended networks through intermolecular interactions.

Interdisciplinary Significance of Salicylaldehyde Derivatives in Contemporary Chemical Research

Salicylaldehyde and its derivatives are a cornerstone in various fields of chemical research, a testament to their versatile reactivity and broad spectrum of applications. Their significance spans across coordination chemistry, materials science, and biological studies.

The aldehyde and hydroxyl groups of the salicylaldehyde core are readily derivatized, most notably through condensation reactions with primary amines to form Schiff bases. These Schiff base ligands are renowned for their ability to form stable complexes with a wide array of metal ions. nih.gov Such complexes are pivotal in:

Catalysis: Salicylaldehyde-derived metal complexes have been explored as catalysts in various organic transformations.

Sensing: The photophysical properties of some of these compounds and their metal complexes make them suitable candidates for fluorescent and colorimetric sensors for specific ions or molecules.

Materials Science: They serve as building blocks for the synthesis of polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.

In the realm of biological sciences, salicylaldehyde derivatives have been investigated for a range of activities. The formation of Schiff bases can lead to compounds with potential antimicrobial, antifungal, and anticancer properties. bohrium.commdpi.com The specific substituents on the salicylaldehyde ring play a crucial role in modulating this biological activity. The introduction of a pyridine ring, as in the case of this compound, is of particular interest as the pyridine moiety is a common feature in many biologically active molecules and pharmaceuticals. nih.gov

Scope and Research Perspectives on this compound

While extensive research specifically targeting this compound is still emerging, its molecular design points towards several promising avenues for future investigation. The presence of the pyridinyl group, in conjunction with the salicylaldehyde framework, opens up possibilities that build upon the known reactivity of its parent structures.

Key Research Perspectives:

Coordination Chemistry: The tridentate N,O,O-donor potential of this ligand could be exploited to synthesize novel mono- and polynuclear metal complexes. The electronic and steric properties of the pyridin-3-yl substituent would influence the coordination geometry and the resulting physicochemical properties of these complexes, such as their magnetic behavior and catalytic activity.

Development of Chemosensors: The inherent fluorescence of the salicylaldehyde scaffold can be modulated upon coordination with metal ions. The pyridine nitrogen introduces an additional binding site that could be leveraged to design selective and sensitive fluorescent sensors for specific metal ions.

Biological and Pharmacological Screening: Given the established biological activities of both salicylaldehyde derivatives and pyridine-containing compounds, this compound and its derivatives (e.g., Schiff bases) are logical candidates for screening for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov

Supramolecular Chemistry: The potential for both hydrogen bonding and π-π stacking interactions makes this molecule an interesting building block for the construction of novel supramolecular architectures with potentially useful material properties.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-pyridin-3-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-8-11-6-9(3-4-12(11)15)10-2-1-5-13-7-10/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOMYFGYEIPWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Hydroxy 5 Pyridin 3 Yl Benzaldehyde and Its Congeners

Precision Synthesis of the Core 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde Scaffold

The construction of the this compound core relies on the strategic formation of a carbon-carbon bond between a functionalized benzene (B151609) ring and a pyridine (B92270) ring. Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, are paramount for achieving this with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction is a powerful and widely utilized method for forming C(sp²)-C(sp²) bonds, making it exceptionally well-suited for synthesizing biaryl compounds like this compound. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate in the presence of a base. mdpi.com For the synthesis of the target compound, the most common strategy involves the reaction between a 5-halosalicylaldehyde (typically 5-bromosalicylaldehyde) and a pyridin-3-ylboronic acid.

The choice of catalyst, ligand, base, and solvent is critical for overcoming challenges associated with the coupling of heteroaromatic substrates, such as the "2-pyridyl problem" where certain nitrogen-containing heteroaryls can be difficult substrates. nih.govorganic-chemistry.org While 3-pyridyl substrates are generally less problematic, optimized conditions are still necessary for high yields. Effective catalyst systems often employ palladium precursors like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) combined with sterically bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. organic-chemistry.orgrsc.org A variety of bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices, often in aqueous solutions mixed with an organic solvent like dioxane, toluene, or DMF. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of this compound This table presents a generalized, plausible reaction based on established Suzuki-Miyaura methodologies for similar substrates.

| Parameter | Condition | Rationale / Reference |

| Aryl Halide | 5-Bromosalicylaldehyde | A common precursor for C-5 functionalization of the salicylaldehyde (B1680747) ring. google.commdpi.com |

| Boronic Acid | 3-Pyridylboronic acid | Commercially available coupling partner for introducing the pyridin-3-yl moiety. |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Standard, effective palladium catalysts for Suzuki couplings. nih.gov |

| Base | K₂CO₃ or NaHCO₃ | Mild bases are often preferred to avoid side reactions with sensitive functional groups. mdpi.com |

| Solvent | Toluene/Water or Dioxane/Water | Biphasic solvent systems are common, facilitating the dissolution of both organic and inorganic reagents. nih.gov |

| Temperature | 80-110 °C | Thermal energy is required to drive the catalytic cycle efficiently. |

Strategic Functionalization of Precursor Molecules

Synthesis of 5-Bromosalicylaldehyde: The key benzaldehyde (B42025) precursor, 5-bromosalicylaldehyde, is typically prepared through the electrophilic aromatic substitution of salicylaldehyde. A common method involves the direct bromination of salicylaldehyde using liquid bromine in a suitable solvent such as carbon tetrachloride or acetic acid. google.com This reaction proceeds with high regioselectivity for the para-position relative to the strongly activating hydroxyl group.

Synthesis of Pyridin-3-ylboronic Acid: While pyridin-3-ylboronic acid is widely available commercially, its synthesis involves the reaction of a 3-halopyridine (e.g., 3-bromopyridine) with an organolithium reagent at low temperature to form a pyridyllithium species. This intermediate is then quenched with a trialkyl borate (B1201080) (e.g., trimethyl borate), followed by acidic workup to yield the desired boronic acid.

Derivatization through Condensation Reactions: Formation of Schiff Bases

The aldehyde functional group in this compound provides a convenient handle for further molecular elaboration through condensation reactions. The most prominent of these is the formation of Schiff bases (or imines) via reaction with primary amines. derpharmachemica.com This reaction typically proceeds by refluxing equimolar amounts of the aldehyde and the desired primary amine in a solvent like ethanol (B145695) or methanol, often with a few drops of an acid catalyst such as glacial acetic acid. derpharmachemica.comresearchgate.net

The resulting Schiff base ligand is a privileged structure in coordination chemistry. The combination of the phenolic oxygen, the imine nitrogen, and the pyridine nitrogen creates a versatile tridentate (N₂O) chelation site, ideal for forming stable complexes with a wide range of transition metal ions. jocpr.comnih.gov The specific properties of the resulting Schiff base and its metal complexes can be tuned by varying the R-group of the primary amine (R-NH₂).

Table 2: Examples of Schiff Bases Derived from this compound This table illustrates potential derivatives based on common condensation reactions described in the literature.

| Amine Reactant | R-Group | Resulting Schiff Base Name | Potential Application | Reference |

| Aniline | Phenyl | 2-(((phenyl)imino)methyl)-4-(pyridin-3-yl)phenol | Metal Complex Synthesis | derpharmachemica.com |

| 2-Aminopyridine | Pyridin-2-yl | 4-(pyridin-3-yl)-2-(((pyridin-2-yl)imino)methyl)phenol | Antimicrobial Agents | nih.gov |

| Ethylenediamine | -CH₂CH₂- (forms a bis-Schiff base) | N,N'-bis(2-hydroxy-5-(pyridin-3-yl)benzylidene)ethane-1,2-diamine | Polynuclear Complexes | google.com |

| p-Toluidine | 4-Methylphenyl | 2-(((4-methylphenyl)imino)methyl)-4-(pyridin-3-yl)phenol | Biological Evaluation | researchgate.net |

Tailored Functionalization for Specific Research Applications

Beyond the formation of standard Schiff bases, the this compound scaffold can be specifically functionalized to create molecules for targeted research applications, primarily in the fields of coordination chemistry and chemical sensing.

The inherent chelating ability of Schiff bases derived from this aldehyde makes them excellent ligands for creating metal complexes. jocpr.comresearchgate.net Researchers synthesize libraries of these ligands by reacting the aldehyde with various amines, and subsequently coordinate them with metal ions like Cu(II), Ni(II), Co(II), and Zn(II). nih.gov These complexes are often investigated for their potential catalytic activity, unique magnetic properties, or biological applications, including as antimicrobial or anticancer agents. nih.govisca.me The pyridine ring offers an additional coordination site, allowing for the formation of polynuclear or supramolecular structures.

Furthermore, the pyridyl-phenol framework is a common motif in fluorescent chemical sensors. The pyridine nitrogen can act as a protonation site or a metal binding site, which can modulate the electronic properties and photophysical behavior of the molecule. nih.gov Functionalization of the aldehyde, for instance, by converting it into other heteroaromatic rings like an oxadiazole, can produce probes that exhibit colorimetric or fluorescent responses to changes in their environment, such as pH. nih.gov The electronic communication between the electron-rich phenol (B47542) ring and the electron-deficient pyridine ring can be exploited to design sensors for specific metal ions or anions, where the binding event triggers a detectable change in absorbance or fluorescence.

Coordination Chemistry and Metal Complexation of 2 Hydroxy 5 Pyridin 3 Yl Benzaldehyde

Ligand Design and Coordination Modes of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde

No specific research is available on the ligand design and coordination modes of this compound.

Synthesis and Structural Elucidation of Metal Complexes

There is no available information on the synthesis and structural elucidation of mononuclear complexes involving this compound.

There is no available information on the synthesis and structural elucidation of polynuclear or supramolecular coordination assemblies involving this compound.

Spectroscopic and Crystallographic Characterization of Metal Complexes

No spectroscopic or crystallographic data for metal complexes of this compound has been found in the searched literature.

Theoretical and Computational Investigations of 2 Hydroxy 5 Pyridin 3 Yl Benzaldehyde and Its Associated Molecular Systems

Quantum Mechanical Studies (e.g., Density Functional Theory)

No specific quantum mechanical studies, such as those using Density Functional Theory (DFT), have been published for 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde. Therefore, detailed findings on its electronic properties and reactivity, which are typically derived from such studies, are not available.

Electronic Structure Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Analysis

There is no published data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. This information is crucial for understanding the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been reported in the scientific literature. An MEP analysis would typically identify the electron-rich and electron-deficient regions of the molecule, providing insights into its electrophilic and nucleophilic reactive sites.

Natural Bond Orbital (NBO) Analysis

Specific Natural Bond Orbital (NBO) analysis, which would detail hyperconjugative interactions, charge delocalization, and the stability of the molecule arising from electron orbital interactions, has not been performed or published for this compound.

Vibrational Spectral Simulations and Detailed Assignments

While the vibrational spectra of related benzaldehyde (B42025) and salicylaldehyde (B1680747) compounds have been studied and simulated, there are no available theoretical simulations (e.g., FT-IR, Raman) or detailed vibrational mode assignments specifically for this compound.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)

There are no published studies conducting Hirshfeld surface analysis or other computational methods to investigate the intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal structure of this compound.

Advanced Computational Methods: Conformational Landscape and Dynamic Studies

Detailed computational explorations of the conformational landscape or molecular dynamics of this compound are not available in the current body of scientific literature. Such studies would provide insight into the molecule's flexibility, stable conformers, and dynamic behavior.

Advanced Spectroscopic Characterization for Molecular Insights of 2 Hydroxy 5 Pyridin 3 Yl Benzaldehyde

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a profound look into the molecular vibrations of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, identifying the key functional groups and shedding light on the molecule's structural framework. The spectra are characterized by distinct bands corresponding to stretching and bending vibrations of specific bonds.

The FT-IR spectrum provides crucial information on the primary functional groups. A prominent, broad absorption band is typically observed in the 3200-3400 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak suggests intermolecular hydrogen bonding. The aldehydic C-H stretch usually appears as a pair of weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹.

One of the most intense absorptions is the C=O stretching band of the aldehyde group, which is expected to be found in the 1650-1680 cm⁻¹ range. Its position can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent hydroxyl group. The aromatic part of the molecule gives rise to several bands: C=C stretching vibrations within the benzene (B151609) and pyridine (B92270) rings are observed in the 1450-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations of the aromatic rings produce a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy complements the FT-IR data. The aromatic C=C stretching vibrations, which are often strong in Raman spectra, would be clearly visible. The symmetric vibrations of the substituted benzene ring and the pyridine ring are expected to be particularly Raman active, providing further structural details.

Table 5.1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| O-H Stretch | 3200-3400 (broad) | Weak | Phenolic Hydroxyl |

| Aromatic C-H Stretch | 3000-3100 | Strong | Benzene and Pyridine Rings |

| Aldehydic C-H Stretch | ~2850, ~2750 | Medium | Aldehyde |

| C=O Stretch | 1650-1680 | Medium | Aldehyde Carbonyl |

| Aromatic C=C Stretch | 1450-1600 | Strong | Benzene and Pyridine Rings |

| C-O Stretch | 1200-1300 | Medium | Phenolic C-O |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible absorption spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of this compound is expected to show multiple absorption bands, arising from π → π* and n → π* transitions within the conjugated system formed by the benzaldehyde (B42025) and pyridine rings.

Typically, substituted benzaldehydes exhibit strong absorption bands corresponding to π → π* transitions. For this compound, these are expected in the 250-350 nm range. The presence of the hydroxyl group (an auxochrome) and the extension of conjugation by the pyridinyl substituent likely cause a bathochromic (red) shift compared to unsubstituted benzaldehyde. A weaker band, corresponding to the n → π* transition of the carbonyl group, may be observed at a longer wavelength, often appearing as a shoulder on the main absorption peak. The solvent environment can significantly influence the position and intensity of these bands; polar solvents may cause shifts due to differential stabilization of the ground and excited states.

Fluorescence spectroscopy provides insights into the molecule's ability to emit light after electronic excitation. Many aromatic aldehydes are not strongly fluorescent, as the excited energy can be dissipated through non-radiative pathways. However, the extended π-system and the presence of the phenolic group could potentially lead to observable fluorescence. If fluorescent, the emission spectrum would be Stokes-shifted to a longer wavelength than the absorption maximum. The fluorescence properties, including quantum yield and lifetime, would be highly dependent on the solvent polarity and pH, as these factors can affect the nature of the excited state and the efficiency of radiative decay.

Table 5.2: Predicted Electronic Transition Data for this compound

| Spectroscopic Technique | Predicted λ_max (nm) | Transition Type |

|---|---|---|

| UV-Vis Absorption | 250-350 | π → π* |

| UV-Vis Absorption | >350 (weak) | n → π* |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.

In the ¹H NMR spectrum, the aldehydic proton (CHO) is expected to appear as a distinct singlet far downfield, typically between δ 9.5 and 10.5 ppm. The phenolic hydroxyl proton (OH) would also be a singlet, with a chemical shift that can vary widely (δ 5-12 ppm) depending on the solvent, concentration, and temperature, due to its involvement in hydrogen bonding.

The aromatic region (δ 7.0-9.0 ppm) would show a complex pattern of signals corresponding to the protons on the benzaldehyde and pyridine rings. The protons on the benzaldehyde ring would likely appear as a doublet, a doublet of doublets, and another doublet. The protons of the 3-substituted pyridine ring would also give rise to characteristic signals, including a signal at a very downfield position for the proton between the two nitrogen atoms (if applicable, which it is not in this 3-pyridyl case) and other multiplets.

The ¹³C NMR spectrum would complement the ¹H data. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield (δ 190-200 ppm). The aromatic carbons would resonate in the δ 110-160 ppm range. The carbon bearing the hydroxyl group would be shifted downfield due to the oxygen's electronegativity. Quaternary carbons (those without attached protons) would typically show weaker signals.

Table 5.3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 9.5 - 10.5 | Singlet | Aldehyde (-CHO) |

| ¹H | 5.0 - 12.0 | Singlet (broad) | Phenolic (-OH) |

| ¹H | 7.0 - 9.0 | Multiplets, Doublets | Aromatic Protons |

| ¹³C | 190 - 200 | Singlet | Aldehyde Carbonyl |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C₁₂H₉NO₂), the molecular weight is 199.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 199.

Table 5.4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Identity |

|---|---|---|

| 199 | [C₁₂H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 198 | [C₁₂H₈NO₂]⁺ | [M-H]⁺ |

| 171 | [C₁₁H₉NO]⁺˙ | [M-CO]⁺˙ |

Research on Functional Applications of 2 Hydroxy 5 Pyridin 3 Yl Benzaldehyde Derivatives

Catalytic Performance of Metal Complexes and Ligand Systems

Metal complexes incorporating ligands derived from substituted benzaldehydes are widely recognized for their catalytic prowess. The Schiff bases formed from 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde can coordinate with various metal ions, creating catalysts that are active in a range of organic transformations.

Oxidation Reactions

Metal complexes with Schiff base ligands derived from structures similar to this compound have demonstrated notable efficacy in catalyzing various oxidation reactions. These reactions are fundamental in both industrial and laboratory-scale synthesis for producing valuable chemicals.

Research into binuclear Cu(II), Ni(II), and Co(II) complexes with Schiff base ligands derived from 2-pyridinecarboxaldehyde (B72084) has shown high performance, particularly in the oxidation of styrene (B11656). researchgate.net Similarly, vanadium(V) complexes with chiral tridentate Schiff base ligands, formed from salicylaldehyde (B1680747) derivatives, are capable of catalyzing the oxidation of sulfides with high yields. researchgate.net

Molybdenum complexes with ligands synthesized from 2-hydroxy-5-nitrobenzaldehyde (B32719) and benzhydrazide have been investigated as catalysts for the epoxidation of cyclooctene (B146475) and the oxidation of linalool. mdpi.com In these studies, a water-coordinated mononuclear complex, [MoO₂(L)(H₂O)], exhibited superior catalytic activity. mdpi.com The conversion efficiency for cyclooctene reached 83%, with a 73% selectivity for the desired epoxide product. mdpi.com Iron(III) and cobalt(III) complexes with aroylhydrazone ligands derived from substituted 2-hydroxybenzaldehyde have also proven to be effective catalysts for the microwave-assisted oxidation of alcohols, achieving ketone yields of up to 96%. rsc.org

| Catalyst Type (Derived from Similar Precursors) | Reaction Type | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Vanadium(V) Schiff Base Complexes | Sulfide Oxidation | Sulfides (PhSR) | Catalyzes oxidation in good yields and enantiomeric excesses. | researchgate.net |

| Molybdenum (VI) Aroylhydrazone Complex | Epoxidation | cis-Cyclooctene | Achieved 83% conversion and 73% selectivity to the epoxide. | mdpi.com |

| Iron(III) Aroylhydrazone Complex | Alcohol Oxidation | Primary and Secondary Alcohols | Yields up to 96% for ketones under microwave irradiation. | rsc.org |

| Binuclear Cu(II)/Ni(II)/Co(II) Schiff Base Complexes | Alkene Oxidation | Styrene, Cyclohexene | Demonstrated high performance for styrene oxidation. | researchgate.net |

Other Catalytic Processes

Beyond oxidation, these metal complexes serve as catalysts in other significant organic reactions, including carbon-carbon bond formation and amination.

A notable application is in the Claisen-Schmidt condensation for the synthesis of chalcone (B49325) derivatives. mdpi.com A Cu(II) complex with a Schiff base ligand derived from 2-amino pyridine (B92270) and 3-chloro benzaldehyde (B42025) demonstrated remarkable catalytic activity, yielding over 90% of the chalcone product under ultrasonication. mdpi.com This highlights the efficiency of such complexes in facilitating condensation reactions. mdpi.com Furthermore, certain Schiff base complexes have been identified as active catalysts for the amination of iodobenzene (B50100) at low temperatures, showcasing their versatility. researchgate.net

| Catalyst Type (Derived from Similar Precursors) | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Cu(II) Schiff Base Complex | Claisen-Schmidt Condensation | Yields of >90% for chalcone derivatives. | mdpi.com |

| Schiff Base Metal Complexes | Amination | Active catalyst for the amination of iodobenzene. | researchgate.net |

Advanced Materials Science Applications

The unique molecular architecture of this compound derivatives makes them valuable building blocks for advanced materials with tailored electronic and sensory properties.

Optoelectronic Device Components (e.g., Semiconducting Materials)

The development of novel semiconducting materials is crucial for advancing optoelectronic technologies. Coordination polymers and metal complexes featuring pyridine and phenolate (B1203915) moieties are being explored for these applications. rsc.org Molybdenum complexes derived from the structurally related 2-hydroxy-5-nitrobenzaldehyde have been identified as potential semiconductors. mdpi.com The electrical properties of these complexes were investigated using solid-state impedance spectroscopy, which established a correlation between the material's structure, its electrical characteristics, and its catalytic performance. mdpi.com

The orientation of pyridyl groups within π-conjugated polymers has been shown to significantly impact their optoelectronic properties. rsc.org Studies on regio-isomeric polymers revealed that the orientation of the nitrogen atom in the pyridine ring affects intermolecular aggregation, leading to changes in absorption spectra and electronic bandgaps. rsc.org One polymer configuration exhibited a hole mobility of 0.35 cm² V⁻¹ s⁻¹, which was three orders of magnitude higher than its isomer, demonstrating that precise structural control is vital for designing high-performance organic electronic materials. rsc.org Zinc(II) complexes with related ligands have also been synthesized and fabricated into multilayered organic electroluminescent (EL) devices, which produce emissions suitable for optoelectronic applications. researchgate.net

Chemosensors for Specific Analytes (e.g., Metal Ions, Explosives)

The ability of this compound derivatives to act as ligands allows for the design of chemosensors that can selectively detect specific analytes like metal ions. The pyridine and hydroxyl groups can bind to metal ions, leading to a detectable change in the molecule's optical properties, such as color or fluorescence.

A novel probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton was developed for pH sensing, exhibiting both a colorimetric "turn-on" and a fluorescent "turn-off" response in the slightly acidic pH range of 5.5–6.5. nih.gov This demonstrates the potential of the core structure in creating responsive sensory systems. nih.gov

Fluorescent sensors derived from pyridine have been synthesized to detect toxic heavy metal ions, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com These sensors produce distinct fluorescent responses upon binding to different metal ions, enabling their identification. mdpi.com The development of small-molecule-based fluorescence chemosensors is a significant area of research, as they offer sensitive and selective methods for detecting analytes that are harmful to human health and the environment. mdpi.com

| Sensor Type (Derivative) | Target Analyte | Sensing Mechanism | Response | Reference |

|---|---|---|---|---|

| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole based probe | pH | Colorimetric & Fluorescence | "Turn-on" colorimetric and "turn-off" fluorescence from pH 5.5-6.5. | nih.gov |

| 2-amino-3-cyanopyridine derivative | Toxic Metal Ions (Cr²⁺, Co²⁺, Cu²⁺) | Fluorometric | Remarkable increase in fluorescence intensity upon ion binding. | mdpi.com |

Precursors for Specialty Chemicals and Functional Polymers

The reactive aldehyde and hydroxyl functionalities of this compound make it a valuable intermediate for synthesizing more complex, high-value molecules and polymers.

Substituted hydroxy benzaldehydes are used as starting materials for creating specialty chemicals. For instance, o-vanillin, a related compound, is a precursor in the synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde. researchgate.netmdpi.com This new azoaldehyde (B1193976) is then used to prepare a variety of Schiff bases, which are investigated for their biological activities. researchgate.netmdpi.com This synthetic pathway illustrates how the initial benzaldehyde structure serves as a scaffold for building larger, functional molecules. researchgate.netmdpi.com

Similarly, 2,3-dihydroxybenzaldehyde (B126233) is used as a precursor to synthesize 2-hydroxy-3-octyloxybenzaldehyde. mdpi.com This derivative is intended for the preparation of new Salen-type complexes, which are components of functional polymers used in electrocatalytic reactions and energy storage devices. mdpi.com The synthesis of a complex, water-soluble, multifunctional probe from a 5-nitro-2-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)phenol intermediate further underscores the role of such structures as foundational building blocks for advanced functional materials. nih.gov

Photophysical Properties and Luminescent Material Development

The general photophysical interest in such compounds stems from the potential for intramolecular proton transfer in the Schiff base derivatives and the coordination of the pyridyl nitrogen and phenoxy oxygen to metal ions, which can give rise to fluorescent and phosphorescent materials. The electronic properties of the pyridin-3-yl substituent are expected to influence the energy levels of the molecular orbitals, thereby affecting the absorption and emission characteristics of any resulting derivatives.

In related families of compounds, such as Schiff bases derived from salicylaldehyde and various amines, researchers have documented a range of photophysical behaviors. These compounds and their metal complexes, particularly with ions like Zn(II), Al(III), and various transition metals, often exhibit fluorescence with quantum yields and emission wavelengths that are sensitive to the solvent environment and the nature of the substituents on the amine. This has led to their exploration as fluorescent sensors, organic light-emitting diode (OLED) materials, and bio-imaging agents.

For instance, studies on pyrene-based salicylaldiminato-type zinc complexes have demonstrated how extending the π-conjugation of the ligand can lead to a red-shift in both absorption and emission spectra, resulting in green-red luminescence. Similarly, other research has shown that the formation of Schiff base metal complexes can enhance fluorescence intensity through mechanisms like chelation-enhanced fluorescence (CHEF).

However, without specific experimental data from studies focused on this compound derivatives, a detailed discussion of their photophysical properties and the development of luminescent materials based on them cannot be provided at this time. Future research in this area would be necessary to synthesize and characterize such derivatives, involving the measurement of their absorption and emission spectra, determination of fluorescence quantum yields and lifetimes, and evaluation of their potential in various optical applications. Such studies would contribute valuable data to the field of luminescent materials.

Investigation of Biological Interactions and Mechanistic Pathways in Vitro Studies

In Vitro Antimicrobial Activity Profiling

Comprehensive searches of scientific literature did not yield specific studies detailing the in vitro antimicrobial activity of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde against various microbial strains. While the broader classes of compounds, such as salicylaldehyde (B1680747) and pyridine (B92270) derivatives, have been investigated for their antimicrobial properties, data specifically profiling the efficacy (e.g., Minimum Inhibitory Concentration - MIC) of this compound against bacteria or fungi are not present in the reviewed literature. mdpi.comnih.govnih.govafricaresearchconnects.com Therefore, no data table on its antimicrobial spectrum can be provided.

In Vitro Anticancer Activity Evaluation

There is a lack of specific published data concerning the in vitro anticancer activity of this compound. Investigations using specific cancer cell lines to determine cytotoxic effects, such as IC50 values, or studies on its potential to generate reactive oxygen species (ROS) within cancer cells, have not been reported in the available scientific literature. While related heterocyclic compounds have been evaluated for cytotoxicity, these findings are not directly applicable to the subject compound. researchgate.net

Enzyme Inhibition and Activation Studies

Specific in vitro studies to determine the effect of this compound on the activity of various enzymes are not available in the current body of scientific literature. Research detailing its potential as an inhibitor or activator for specific enzyme targets, including kinetic analysis, has not been published.

Molecular Docking and Ligand-Target Interaction Modeling

No specific molecular docking or computational modeling studies for this compound were identified in the reviewed literature. Consequently, information regarding its binding affinity, interaction modes, or specific amino acid residues involved in potential binding with biological targets (such as enzymes or receptors) is currently unavailable. While docking studies have been performed on other pyridine-containing molecules to predict their biological activity, these are not specific to this compound. nih.gov

In Vitro Neuroprotective Activity Assessment

An extensive review of scientific databases reveals no published in vitro studies assessing the neuroprotective activities of this compound. Research evaluating its potential to mitigate neuronal cell damage or death in models of neurodegenerative diseases has not been reported.

Prospective Research Avenues and Future Directions for 2 Hydroxy 5 Pyridin 3 Yl Benzaldehyde

Innovations in Green and Sustainable Synthetic Methodologies

Currently, there is a lack of published research focusing on green and sustainable synthetic methodologies specifically for 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde. The principles of green chemistry, which emphasize waste reduction, the use of renewable feedstocks, and energy efficiency, have not been documented in the context of this compound's synthesis. Future research endeavors could make significant contributions by developing eco-friendly synthetic routes.

Prospective Research Avenues:

Catalytic Approaches: Investigation into the use of biocatalysts or reusable heterogeneous catalysts could lead to more sustainable production methods, minimizing the use of stoichiometric reagents.

Green Solvents: Exploration of benign solvents such as water, supercritical fluids, or bio-based solvents would reduce the environmental impact associated with traditional organic solvents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product would be a key goal, aligning with the core tenets of green chemistry.

Energy Efficiency: The development of synthetic protocols that proceed under milder reaction conditions, such as ambient temperature and pressure, perhaps aided by microwave or ultrasonic irradiation, would enhance the energy efficiency of the synthesis.

Design and Synthesis of Advanced Coordination Architectures

The bifunctional nature of this compound, featuring a chelating hydroxy-aldehyde group and a coordinating pyridine (B92270) ring, suggests its potential as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). However, a survey of the scientific literature reveals a significant void in research dedicated to the design and synthesis of such advanced coordination architectures using this specific ligand. While the broader field of coordination chemistry has seen extensive exploration of similar pyridyl-based ligands, the unique electronic and steric properties that the hydroxy-benzaldehyde moiety could impart to the resulting structures remain uninvestigated.

Future research in this area could focus on reacting this compound with various metal ions to create novel one-, two-, or three-dimensional coordination polymers. The resulting materials could exhibit interesting properties, such as porosity, luminescence, or magnetic behavior, with potential applications in gas storage, catalysis, and sensing. A systematic study of how factors like metal ion choice, solvent system, and reaction temperature influence the resulting crystal structures would be a valuable contribution to the field of crystal engineering.

Integration with Machine Learning and Artificial Intelligence in Material Design

The application of machine learning (ML) and artificial intelligence (AI) has been transformative in the field of materials science, accelerating the discovery and design of novel materials with desired properties. However, there is no evidence in the current scientific literature of these computational tools being applied to the design of materials based on this compound.

Future research directions could include:

Predictive Modeling: Developing ML models to predict the properties of hypothetical coordination polymers or other materials derived from this compound. These models could be trained on existing materials databases to learn structure-property relationships.

Generative Design: Employing generative AI models to propose novel derivatives of this compound with optimized properties for specific applications.

High-Throughput Virtual Screening: Using AI-driven simulations to rapidly screen a large number of potential structures incorporating this compound to identify promising candidates for experimental synthesis.

Development of Novel Biosensors and Diagnostic Tools

The development of novel biosensors and diagnostic tools is a rapidly advancing field, yet there is no published research on the application of this compound in this area. The compound's functional groups, including the aldehyde and hydroxyl moieties, could potentially be utilized for the detection of specific biomolecules or for the construction of sensing platforms.

Prospective research could focus on:

Fluorescent Probes: Investigating the potential of this compound and its derivatives as fluorescent chemosensors for the detection of metal ions or biologically important anions.

Enzyme Immobilization: The aldehyde group could serve as a reactive site for the covalent immobilization of enzymes onto a transducer surface, forming the basis of an electrochemical or optical biosensor.

Surface Functionalization: The compound could be used to functionalize nanoparticles or electrode surfaces to create novel sensing interfaces for the detection of specific analytes.

Elucidation of Complex Biological Pathways and Mechanisms (In Vitro)

While some related benzaldehyde (B42025) and pyridine derivatives have been investigated for their biological activities, there is a significant lack of in vitro studies focused on elucidating the specific biological pathways and mechanisms of action for this compound. The potential for this compound to interact with biological targets remains largely unexplored.

Future in vitro research could aim to:

Enzyme Inhibition Assays: Screen the compound against a panel of enzymes to identify potential inhibitory activity. For instance, enzymes such as aldehyde dehydrogenase or various kinases could be relevant targets.

Cell-Based Assays: Investigate the effects of the compound on various cell lines to assess its cytotoxicity, anti-proliferative, or anti-inflammatory properties.

Receptor Binding Studies: Determine if the compound can bind to specific cellular receptors, which could shed light on its potential pharmacological effects.

Mechanism of Action Studies: Should any significant biological activity be identified, further in vitro experiments would be necessary to unravel the underlying molecular mechanisms.

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via Schiff base formation or cross-coupling reactions . For example, pyridinyl groups can be introduced through Suzuki-Miyaura coupling using palladium catalysts, with 2-hydroxybenzaldehyde derivatives and pyridinyl boronic acids as precursors. Optimize reaction conditions by:

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?

- Methodological Answer : Use a combination of FT-IR , ¹H/¹³C NMR , and HRMS :

- FT-IR : Confirm the presence of aldehyde (C=O stretch ~1680–1700 cm⁻¹) and hydroxyl (O–H stretch ~3200–3500 cm⁻¹) groups .

- ¹H NMR : Look for aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 6.8–8.5 ppm), and pyridinyl protons (δ 8.0–8.7 ppm). Integrate peaks to distinguish substituent positions .

- HRMS : Validate molecular formula (e.g., C₁₂H₉NO₂ requires [M+H]⁺ = 200.0706).

Pitfalls : Solvent residues (e.g., DMF) may obscure NMR signals; use deuterated solvents and report integration ratios .

Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?

- Methodological Answer : The compound is sensitive to light , moisture , and oxidation . Recommended practices:

- Storage : In amber vials at –20°C under inert gas (N₂/Ar) .

- Handling : Use anhydrous solvents (e.g., dried THF) and gloveboxes for air-sensitive steps .

- Stability Tests : Monitor decomposition via HPLC over 1–2 weeks at 4°C and 25°C .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound's reactivity in metal coordination or catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) can model:

- Electron Density : Identify nucleophilic (pyridinyl N) and electrophilic (aldehyde C) sites for ligand-metal binding .

- Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior in catalytic cycles .

Validate models with experimental data (e.g., X-ray crystallography of metal complexes) .

Q. What strategies resolve contradictions in reported solubility or reactivity data across different experimental setups?

- Methodological Answer : Address discrepancies via:

- Solubility Profiling : Test in polar (water, ethanol) and nonpolar solvents (DCM, toluene) at 25°C. Note that solubility in ethanol is typically higher (~8–10 mg/mL) than in water (<1 mg/mL) .

- Control Experiments : Replicate reactions under inert vs. ambient conditions to isolate oxidation/ hydrolysis effects .

- Meta-Analysis : Compare crystallographic data (e.g., bond lengths in pyridinyl-aldehyde derivatives) to identify structural outliers .

Q. What methodologies are optimal for studying its role as a ligand in transition metal complexes, including crystallographic analysis?

- Methodological Answer : To design metal complexes:

- Synthesis : React with metal salts (e.g., Cu(II), Fe(III)) in ethanol/water (1:1) at 60°C .

- Characterization :

- UV-Vis : Monitor ligand-to-metal charge transfer bands (e.g., d-d transitions for Cu(II)).

- X-ray Crystallography : Resolve coordination geometry (e.g., square planar vs. octahedral) .

- Application Screening : Test catalytic activity in oxidation reactions (e.g., alkene epoxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.